Validated Intermediate Status in the Synthesis of ORL1 Receptor Modulators
Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is specifically named as an intermediate in the synthesis pathway for quinoxaline-piperidine derivatives that act as ORL1 receptor modulators [1]. This is a defined, published role that distinguishes it from a generic pyrrolidine building block. While quantitative ORL1 modulation data for the final quinoxaline-piperidine compounds exists in patents (e.g., Ki values), the intermediate itself does not have direct biological activity. The differentiation lies in its validated position within a specific, high-value synthetic route, which is not established for its closest analogs like the free acid (2-(pyrrolidin-3-yl)acetic acid) or the (S)-enantiomer methyl ester.
| Evidence Dimension | Validated role as a named intermediate in a specific patent-defined synthesis |
|---|---|
| Target Compound Data | Named as an intermediate for quinoxaline-piperidine ORL1 modulators [1] |
| Comparator Or Baseline | 2-(pyrrolidin-3-yl)acetic acid (free acid form) and (S)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride |
| Quantified Difference | No comparable, publicly available data naming these specific comparators as intermediates in the same ORL1 modulator pathway. |
| Conditions | Synthesis of ORL1 modulators as described in patent literature (e.g., WO2009027820A3, US9145408B2) |
Why This Matters
Procurement of a validated intermediate reduces synthetic risk and development time for programs targeting ORL1 receptor modulators.
- [1] Pharmaffiliates. (n.d.). 3-Pyrrolidineacetic Acid Methyl Ester Hydrochloride (CAS 1126794-67-9) Product Page. View Source
